N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
Description
N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes ethoxy, fluorobenzyl, and methoxyphenyl groups, making it an interesting subject for research and industrial applications.
Properties
Molecular Formula |
C27H26FN3O5 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C27H26FN3O5/c1-3-36-23-12-8-20(9-13-23)29-25(32)16-24-26(33)31(21-10-14-22(35-2)15-11-21)27(34)30(24)17-18-4-6-19(28)7-5-18/h4-15,24H,3,16-17H2,1-2H3,(H,29,32) |
InChI Key |
YKMWPZWYGULLLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:
Nucleophilic substitution reactions: to introduce the ethoxy and methoxy groups.
Aldol condensation: to form the imidazolidinone ring.
Reductive amination: to attach the fluorobenzyl group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-2-[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
- N-(4-ethoxyphenyl)-2-[3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
Uniqueness
N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity compared to its chlorinated or brominated analogs. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
